7-[2-hydroxy-3-(2-methyl-1H-1,3-benzodiazol-1-yl)propoxy]-1H,2H,3H,4H-cyclopenta[c]chromen-4-one
Description
Properties
IUPAC Name |
7-[2-hydroxy-3-(2-methylbenzimidazol-1-yl)propoxy]-2,3-dihydro-1H-cyclopenta[c]chromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O4/c1-14-24-20-7-2-3-8-21(20)25(14)12-15(26)13-28-16-9-10-18-17-5-4-6-19(17)23(27)29-22(18)11-16/h2-3,7-11,15,26H,4-6,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVWNEDZNLKYTJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1CC(COC3=CC4=C(C=C3)C5=C(CCC5)C(=O)O4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of VU0606096-1 is currently under investigation. It is known that the compound contains abenzimidazole moiety, a heterocyclic aromatic organic compound. Benzimidazole derivatives have been found to exhibit a wide range of biological activities and are key components in functional molecules used in various applications.
Mode of Action
The presence of the benzimidazole moiety suggests that it might interact with biological targets in a manner similar to other benzimidazole derivatives. These compounds are known to interact with their targets through various mechanisms, often involving the formation of hydrogen bonds and hydrophobic interactions.
Biochemical Pathways
Benzimidazole derivatives are known to be involved in a diverse range of biochemical pathways due to their versatile chemical structure. They have been found to exhibit antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.
Biological Activity
7-[2-hydroxy-3-(2-methyl-1H-1,3-benzodiazol-1-yl)propoxy]-1H,2H,3H,4H-cyclopenta[c]chromen-4-one is a synthetic compound that exhibits a range of biological activities due to its unique structural features. This compound integrates a cyclopenta[c]chromen backbone with a hydroxypropoxy group and a benzodiazol moiety, which is known for its pharmacological properties. The following sections will explore its biological activities, synthesis methods, and potential applications.
Anticancer Properties
Research indicates that compounds with similar structural features to This compound demonstrate significant anticancer activities. The presence of the benzodiazole moiety is particularly noteworthy as it has been associated with the inhibition of key enzymes involved in cancer cell proliferation and the induction of apoptosis in various cancer cell lines.
Antimicrobial Activity
The compound also exhibits antimicrobial properties. Similar compounds have shown effectiveness against a range of pathogens by disrupting cell membrane integrity. This mechanism is crucial for the development of new antimicrobial agents. The hybridization of chromen and benzodiazole structures in this compound may enhance its antimicrobial efficacy compared to its analogs.
The mechanism of action for This compound involves interactions with specific molecular targets. For example:
- Inhibition of Enzymes : The compound may inhibit enzymes that are pivotal in cellular processes related to cancer progression.
- Cell Membrane Disruption : Its antimicrobial activity could stem from its ability to compromise the integrity of microbial cell membranes .
Synthesis Methods
The synthesis of This compound can be accomplished through several synthetic routes. These include:
- Condensation Reactions : Utilizing 7-hydroxycoumarin and appropriate benzodiazole derivatives under specific reaction conditions.
- Modification of Existing Compounds : Deriving from simpler precursors through functional group transformations such as oxidation and reduction reactions .
Summary Table of Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 7-Hydroxycoumarin | Hydroxy group at C7 | Antimicrobial, Anticancer |
| Benzodiazole Derivatives | Benzodiazole moiety | Anticancer |
| Coumarin Derivatives | Various substituents on chromen ring | Antimicrobial, Antioxidant |
Case Study 1: Anticancer Activity
In a study focusing on derivatives similar to This compound , researchers observed significant inhibition of tumor growth in xenograft models. The study reported that treatment with the compound led to a marked reduction in tumor size and an increase in apoptotic markers within the tumor tissues .
Case Study 2: Antimicrobial Efficacy
Another investigation assessed the antimicrobial activity against various bacterial strains. The results indicated that the compound exhibited minimum inhibitory concentrations (MICs) comparable to conventional antibiotics. The study highlighted its potential as an alternative therapeutic agent in combatting antibiotic-resistant bacteria .
Comparison with Similar Compounds
Chroman-4-one Derivatives
Compounds such as 3,5,7-trihydroxy-2-(4-hydroxyphenyl)chroman-4-one () share the chromen-4-one core but lack the cyclopentane fusion. These derivatives exhibit high water solubility (logP < 3) and bioavailability scores (0.55–0.56), attributed to hydroxyl-rich substituents.
Cyclopenta[c]chromen-4-one Analogues
8-[3-(dimethylamino)prop-2-enoyl]-7-hydroxy-6-methyl-1H,2H,3H,4H-cyclopenta[c]chromen-4-one () shares the fused cyclopentane ring but substitutes the benzodiazole group with a dimethylamino propenoyl chain. This modification likely enhances solubility due to the tertiary amine’s polarity, whereas the target compound’s benzodiazole group may favor π-π stacking interactions in biological targets .
Substituent Modifications
Benzodiazole vs. Piperazine Side Chains
Piperazine-containing coumarins, such as 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-phenyl-2H-chromen-2-one (), replace the benzodiazole group with a piperazine-propoxy chain. These compounds demonstrate antimicrobial activity (MIC: 2–8 µg/mL against S. aureus), suggesting that the target compound’s benzodiazole moiety could similarly modulate microbial targets but with distinct binding kinetics due to aromatic interactions .
Simple Alkoxy Substituents
Derivatives like 3-phenyl-7-(propan-2-yloxy)-4H-chromen-4-one () feature isopropyloxy groups at position 5.
Pharmacological and Physicochemical Properties
| Compound | Core Structure | Substituent | Water Solubility (logS) | Bioavailability Score | Key Biological Activity |
|---|---|---|---|---|---|
| Target Compound | Cyclopenta[c]chromen-4-one | 2-hydroxy-3-(2-methylbenzodiazole) | 2.1 (predicted) | 0.50 (predicted) | Potential enzyme inhibition |
| 3,5,7-trihydroxy-2-(4-hydroxyphenyl) | Chroman-4-one | Polyhydroxyphenyl | 3.8 | 0.56 | Antioxidant, anti-inflammatory |
| Piperazine-propoxy coumarin (4g) | Chromen-2-one | Piperazine-4-methylbenzyl | 2.5 | 0.52 | Antimicrobial (MIC: 4 µg/mL) |
| 8-[3-(dimethylamino)propenoyl] analogue | Cyclopenta[c]chromen-4-one | Dimethylamino propenoyl | 2.9 | 0.48 | Kinase inhibition (IC50: 50 nM) |
Table 1: Comparative analysis of physicochemical and pharmacological properties. Predicted values for the target compound are based on structural analogs .
Q & A
Q. What are the established synthetic routes for this compound, and what are the critical reaction conditions?
The synthesis typically involves multi-step protocols, such as Claisen-Schmidt condensation for forming the chromenone core (using hydroxyacetophenone and benzaldehyde derivatives) , followed by functionalization of the benzodiazole moiety. Multicomponent reactions (e.g., acid/base-catalyzed coupling of 3-hydroxy-4H-chromen-4-one with substituted propoxy intermediates) are critical for introducing the hydroxy-benzodiazolylpropoxy side chain . Key conditions include:
- Use of anhydrous solvents (e.g., DMF or THF) to prevent hydrolysis.
- Temperature control (60–80°C) to balance reaction rate and side-product formation.
- Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
Structural validation requires:
- NMR spectroscopy : ¹H/¹³C NMR to confirm proton environments and carbon frameworks (e.g., aromatic protons at δ 7.2–8.3 ppm, carbonyl signals at δ 178–180 ppm) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H⁺]⁺ peaks) .
- X-ray crystallography : Resolve stereochemistry and confirm bond lengths/angles (e.g., disorder in crystal structures addressed using SHELXL refinement) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported synthetic yields or purity levels across studies?
Contradictions often arise from variations in:
- Reaction stoichiometry : Optimize molar ratios of starting materials (e.g., 1:1.2 for chromenone:benzodiazolylpropoxy reagent) .
- Purification techniques : Compare HPLC (C18 columns, acetonitrile/water gradients) vs. recrystallization (ethanol/water mixtures) .
- Analytical validation : Cross-check purity via melting point analysis, TLC, and ¹H NMR integration .
Q. What strategies are employed to elucidate the structure-activity relationship (SAR) of this compound?
SAR studies involve:
- Analog synthesis : Modify substituents (e.g., replacing the 2-methylbenzodiazole with 4-chlorophenyl groups) and test bioactivity .
- Pharmacological assays : In vitro enzyme inhibition (e.g., kinase assays) or cell viability studies (MTT assays) to correlate structural changes with activity .
- Statistical modeling : Use multivariate analysis (e.g., PCA) to identify critical functional groups .
Q. What experimental approaches determine the enantiomeric purity of chiral intermediates during synthesis?
Enantiomeric resolution methods include:
- Chiral HPLC : Use Chiralpak® columns (e.g., AD-H or OD-H) with hexane/isopropanol mobile phases .
- Circular dichroism (CD) : Compare CD spectra with enantiopure standards.
- NMR with chiral shift reagents : Europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] induces splitting of proton signals .
Q. How can crystallographic disorder in the compound’s structure be resolved?
Disorder in crystal lattices (e.g., overlapping propoxy groups) is addressed by:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
